molecular formula C9H11NO3 B13813050 Phenylserine

Phenylserine

Cat. No.: B13813050
M. Wt: 181.19 g/mol
InChI Key: CXIYBDIJKQJUMN-QMMMGPOBSA-N
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Description

Phenylserine is a β-hydroxy-α-amino acid that plays a significant role in various biochemical processes. It is a chiral compound with two stereoisomers, L-threo-phenylserine and L-erythro-phenylserine. These isomers are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and bioactive products .

Chemical Reactions Analysis

Types of Reactions: Phenylserine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield phenylpyruvic acid, while reduction can produce phenylethanol .

Scientific Research Applications

Phenylserine has diverse applications in scientific research:

Comparison with Similar Compounds

Phenylserine is often compared with other β-hydroxy-α-amino acids, such as:

Uniqueness: this compound’s unique structure, with both a phenyl and hydroxyl group, makes it a versatile intermediate in synthesizing various bioactive compounds. Its high diastereoselectivity and efficiency in enzymatic reactions further distinguish it from similar compounds .

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

(2S)-2-anilino-3-hydroxypropanoic acid

InChI

InChI=1S/C9H11NO3/c11-6-8(9(12)13)10-7-4-2-1-3-5-7/h1-5,8,10-11H,6H2,(H,12,13)/t8-/m0/s1

InChI Key

CXIYBDIJKQJUMN-QMMMGPOBSA-N

Isomeric SMILES

C1=CC=C(C=C1)N[C@@H](CO)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)NC(CO)C(=O)O

Origin of Product

United States

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